

comparative analysis of the spectroscopic properties of 1H-Benzimidazole-5,6-dicarbonitrile derivatives

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A Comparative Spectroscopic Analysis of 1H-Benzimidazole-5,6-dicarbonitrile Derivatives

Introduction

1H-Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science, known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of dicarbonitrile groups at the 5- and 6-positions of the benzimidazole ring is expected to significantly influence the electronic and, consequently, the spectroscopic properties of these molecules. This guide provides a comparative analysis of the anticipated spectroscopic characteristics of **1H-Benzimidazole-5,6-dicarbonitrile** derivatives. Due to a scarcity of direct comparative studies on this specific subclass in the available literature, this analysis is based on the foundational principles of spectroscopy and data from related benzimidazole compounds.

Data Presentation: Anticipated Spectroscopic Properties

The following tables summarize the expected spectroscopic data for **1H-Benzimidazole-5,6-dicarbonitrile** and its hypothetical 2-substituted derivatives. These are predicted values based on the known effects of substituents on the benzimidazole core.



Table 1: Predicted 1H and ^{13}C NMR Chemical Shifts (δ) in DMSO-d₆

| Compound | Substituent (R) | ¹ H NMR (ppm) | ¹³ C NMR (ppm) |
|----------|-----------------|--|--|
| 1 | -H | ~8.5 (s, 1H, H-2), ~8.3 (s, 2H, H-4, H-7), ~13.5 (br s, 1H, NH) | ~145 (C-2), ~140 (C-5, C-6), ~120 (C-4, C-7), ~118 (C-3a, C-7a), ~115 (CN) |
| 2 | -СНз | ~2.6 (s, 3H, CH ₃), ~8.1 (s, 2H, H-4, H-7), ~13.2 (br s, 1H, NH) | ~150 (C-2), ~140 (C-5, C-6), ~120 (C-4, C-7), ~118 (C-3a, C-7a), ~115 (CN), ~15 (CH ₃) |
| 3 | -Ph | ~7.5-8.0 (m, 5H, Ph-H), ~8.2 (s, 2H, H-4, H-7), ~13.8 (br s, 1H, NH) | ~152 (C-2), ~140 (C-5, C-6), ~128-132 (Ph-C), ~120 (C-4, C-7), ~118 (C-3a, C-7a), ~115 (CN) |

Table 2: Expected FT-IR Absorption Frequencies (cm⁻¹)

| Compound | Substituent (R) | ν(N-H) | ν(C≡N) | ν(C=N) | ν(C=C) |
|----------|--------------------|-----------|--------|--------|--------------|
| 1 | -Н | 3100-3000 | ~2230 | ~1620 | ~1500, ~1450 |
| 2 | -СНз | 3100-3000 | ~2230 | ~1625 | ~1500, ~1455 |
| 3 | -Ph | 3100-3000 | ~2230 | ~1615 | ~1500, ~1460 |

Table 3: Predicted UV-Vis Absorption and Fluorescence Emission Maxima (λ max) in Acetonitrile



| Compound | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) |
|----------|-----------------|-------------------------|-----------------------|
| 1 | -H | ~280, ~310 | ~350 |
| 2 | -СН3 | ~285, ~315 | ~355 |
| 3 | -Ph | ~290, ~330 | ~380 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols based on standard practices for benzimidazole derivatives.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 or 600 MHz spectrometer.[1][4]

- Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
- Data Acquisition: ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra are recorded using a proton-decoupled pulse sequence.
- Data Processing: The spectra are processed using standard NMR software. Chemical shifts
 (δ) are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a spectrometer equipped with a KBr pellet accessory.

- Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.



 Data Analysis: The characteristic absorption bands for functional groups are identified and reported in wavenumbers (cm⁻¹).

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer.[6]

- Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent, such as acetonitrile or methanol, at a concentration of approximately 10⁻³ M. Serial dilutions are made to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
- Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm using a quartz cuvette with a 1 cm path length. The solvent is used as a reference.
- Data Analysis: The wavelengths of maximum absorption (λmax) are determined from the spectrum.

Fluorescence Emission Spectroscopy

Fluorescence emission spectra are recorded on a spectrofluorometer.[7][8]

- Sample Preparation: Samples are prepared in a suitable solvent (e.g., acetonitrile) at a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
- Data Acquisition: The sample is excited at its absorption maximum (λmax), and the emission spectrum is recorded at a longer wavelength range.
- Data Analysis: The wavelength of maximum fluorescence emission is determined.

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